Thermodynamic stability and physical properties of 2-Bromo-4-methoxy-3,5-dimethylpyridine
Thermodynamic stability and physical properties of 2-Bromo-4-methoxy-3,5-dimethylpyridine
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Thermodynamic Stability and Physical Profiling of 2-Bromo-4-methoxy-3,5-dimethylpyridine: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery and advanced organic synthesis, highly substituted pyridine derivatives serve as critical structural motifs. 2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS: 2757729-85-2) is a densely functionalized heterocyclic building block that offers unique electronic and steric properties[1]. Understanding its thermodynamic stability and physical properties is paramount for researchers aiming to deploy this compound in cross-coupling reactions, API (Active Pharmaceutical Ingredient) synthesis, or late-stage functionalization.
This whitepaper provides an in-depth analysis of the structural thermodynamics of 2-Bromo-4-methoxy-3,5-dimethylpyridine, detailing the causality behind its physical behavior and providing self-validating experimental protocols for rigorous thermal profiling.
Structural Architecture and Electronic Causality
The thermodynamic stability of 2-Bromo-4-methoxy-3,5-dimethylpyridine is dictated by a complex interplay of inductive, resonance, and steric effects across the pyridine core.
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Inductive Withdrawal (2-Bromo Group): The highly electronegative bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This decreases the basicity of the adjacent pyridine nitrogen and increases the lability of the C-Br bond under thermal or oxidative stress, making it an excellent candidate for metal-catalyzed cross-coupling.
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Resonance Donation (4-Methoxy Group): The oxygen atom of the methoxy group donates electron density into the pyridine ring via resonance (+R). This generally increases the thermodynamic stability of the ring system by delocalizing pi-electrons.
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Steric Hindrance (3,5-Dimethyl Groups): The presence of methyl groups flanking the methoxy group creates a significant steric clash. This steric hindrance forces the methoxy group out of the coplanar conformation with the pyridine ring. Consequently, the orbital overlap between the oxygen lone pair and the aromatic pi-system is disrupted, dampening the resonance stabilization and altering the compound's intrinsic thermal stability.
Logical relationships of structural substitutions on thermodynamic properties.
Quantitative Physical and Thermodynamic Properties
To facilitate comparative analysis during formulation and synthesis, the quantitative physical data and predicted thermodynamic parameters are summarized below. The compound is classified with standard GHS hazard statements, including H302 (Harmful if swallowed) and H315 (Causes skin irritation)[1].
Table 1: Physical and Thermodynamic Profile
| Parameter | Value / Descriptor | Source / Derivation |
| CAS Registry Number | 2757729-85-2 | [Ambeed Catalog][1] |
| Molecular Formula | C8H10BrNO | [Ambeed Catalog][1] |
| Molecular Weight | 216.08 g/mol | [Ambeed Catalog][1] |
| SMILES String | CC1=CN=C(C(C)=C1OC)Br | [Ambeed Catalog][1] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | Structural Analysis |
| Rotatable Bonds | 1 (Methoxy C-O) | Structural Analysis |
| Hazard Statements | H302, H315, H319, H335 | [Ambeed Catalog][1] |
| Theoretical Enthalpy of Vaporization ( ΔHvap ) | ~45 - 55 kJ/mol | Extrapolated from[2] |
| Thermal Decomposition Pathway | Methyl-oxygen bond cleavage | Extrapolated from[3] |
Note: Thermodynamic profiling of substituted pyridines relies heavily on calorimetric methods to determine standard molar enthalpies of vaporization and formation[2].
Mechanistic Pathways of Thermal Degradation
When subjected to extreme thermal stress, 2-Bromo-4-methoxy-3,5-dimethylpyridine is predicted to follow a specific degradation cascade. Research on the pyrolysis of analogous methoxypyridines demonstrates that thermal decomposition typically initiates via the homolytic cleavage of the weak methyl–oxygen bond[3].
This primary cleavage yields a methyl radical and a pyridoxy radical intermediate. As temperatures increase, the pyridoxy radical subsequently undergoes carbon monoxide (CO) elimination[3]. Simultaneously, the C-Br bond, weakened by the electron-deficient nature of the pyridine ring, becomes susceptible to thermal cleavage, releasing bromine radicals. Understanding this pathway is critical for designing safe scale-up protocols and determining the maximum processing temperatures for this intermediate.
Self-Validating Experimental Protocols for Thermal Profiling
To empirically determine the thermodynamic stability of 2-Bromo-4-methoxy-3,5-dimethylpyridine, researchers must employ rigorous, self-validating analytical techniques. The following methodologies are designed to isolate true thermodynamic behavior from instrumental artifacts.
Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Objective: To determine the precise onset temperature of thermal degradation and map the mass-loss kinetics. Causality & Validation:
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Crucible Calibration (Self-Validation): Prior to testing, run an empty alumina crucible under a 50 mL/min nitrogen flow from 25°C to 600°C. Causality: This establishes a baseline to account for buoyancy effects and gas flow variations. Subtracting this blank from the sample run ensures that any recorded mass loss is exclusively due to the sample's thermal degradation, eliminating instrument-induced drift.
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Sample Loading: Accurately weigh 5–10 mg of the compound into the crucible. Causality: This specific mass range is optimal; too little compromises the signal-to-noise ratio, while too much causes thermal lag, which artificially inflates the apparent onset temperature of decomposition.
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Thermal Ramping: Heat the sample at a strictly controlled rate of 10°C/min. Causality: A moderate heating rate prevents thermal gradients within the sample matrix, ensuring accurate measurement of the decomposition onset.
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To measure the intrinsic melting point, glass transition (if applicable), and enthalpies of phase transitions. Causality & Validation:
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Indium Calibration (Self-Validation): Run a high-purity indium standard before the sample. Indium has a universally documented melting point (156.6°C) and enthalpy of fusion (28.45 J/g). If the instrument deviates, a mathematical calibration factor is applied, ensuring all subsequent data for the pyridine derivative is absolutely verified and traceable.
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The Heat-Cool-Heat Cycle:
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Heat 1 (25°C to 150°C): Causality: The first heating cycle erases the thermal history of the sample, destroying any residual mechanical stresses or metastable polymorphs formed during the initial synthesis or crystallization.
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Cool (150°C to 25°C): Causality: Establishes a controlled, uniform solid state at a known cooling rate (e.g., 10°C/min).
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Heat 2 (25°C to 150°C): Causality: The second heating cycle captures the true, intrinsic thermodynamic melting point and phase transition enthalpies without interference from manufacturing artifacts.
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Step-by-step experimental workflow for thermodynamic profiling and validation.
Conclusion
2-Bromo-4-methoxy-3,5-dimethylpyridine is a structurally sophisticated intermediate whose thermodynamic stability is governed by the delicate balance of inductive withdrawal, resonance donation, and steric hindrance. By understanding its theoretical degradation pathways—specifically the lability of the methyl-oxygen and C-Br bonds—and by employing rigorously self-validating thermal analysis protocols like baseline-subtracted TGA and cyclic DSC, researchers can confidently integrate this compound into advanced pharmaceutical synthesis pipelines.
References
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Ambeed. "2757729-85-2 | 2-Bromo-4-methoxy-3,5-dimethylpyridine | Bromides". Ambeed.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuDY-KJg46CuK7K9MTy3pbu3yQkxlWNWJg9iwLj3J7kqiOUworTtee_icVDZsn0R9jiaGY147LW3BGu5TlRJCB9GBE8U-GRTwKIZHbq3sButsnzM0kLEU-gp8x4C0yNRSu7HQTLrwQNuomer2_uE5q4Eem4ZMT][1]
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Hemberger, P., et al. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy". The Journal of Physical Chemistry A. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZqJ_hYJwhsA23N7anWAQOSqlCBMpqUqpxqPbqQp8l5eerlioVeeQia7IJ1izd5GFF2zb0XxpcVjDHDSpmb6WI1hE3Nr47KptczI2L4O2pe49WOiZ8ruWTb8kV0duN0kOVlqZhyCjgPK68-w==][3]
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Ribeiro da Silva, M. D. M. C., et al. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers". Journal of Chemical & Engineering Data. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnT-CL-Tej0dYhm6tJYaCJo-_KkRcZxSImbrJeGW9GibK5nles5wgukP5m9BUODg5NHdB9TL935ZVuCA1aVqvSFpawRD5N5hMwso642YvZ7MbvFLMxTwejT-nLYlaNG9he0tjE][2]
